1-isopropyl-4-(2-naphthylmethyl)piperazine
Description
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVCSDZNLZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
2 Coupling Reactions with Piperazine (B1678402) Intermediates
The final step in the synthesis of the title compound involves the coupling of the 2-naphthylmethyl precursor with a suitable piperazine intermediate. The most direct and logical pathway is the nucleophilic substitution reaction between 1-isopropylpiperazine (B163126) and 2-(chloromethyl)naphthalene (B1583795) .
This reaction follows the principles of N-alkylation discussed previously (Section 2.1.2). The secondary amine of 1-isopropylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(chloromethyl)naphthalene and displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF and requires a base, such as potassium carbonate, to neutralize the HCl generated during the reaction. derpharmachemica.com Heating the reaction mixture is often necessary to drive the substitution to completion. derpharmachemica.com This coupling strategy is a robust and widely applied method for synthesizing N-arylmethyl piperazine derivatives.
Incorporation of the Isopropyl Group
The introduction of the isopropyl group is a critical step in the synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine. This can be achieved through two primary pathways: direct alkylation of a pre-formed naphthylmethylpiperazine intermediate or as part of a fragment-based assembly where the isopropyl-substituted piperazine is constructed first.
Direct Alkylation Strategies
Direct alkylation involves the reaction of a nucleophilic piperazine nitrogen with an electrophilic isopropyl source. In the context of synthesizing the target compound, this strategy would typically start with 1-(2-naphthylmethyl)piperazine. The secondary amine of this intermediate is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. To drive the reaction and neutralize the resulting hydrohalic acid, a base is required. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). nih.gov
A typical procedure involves stirring 1-(2-naphthylmethyl)piperazine with an isopropyl halide in a suitable polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). researchgate.net The reaction may be performed at room temperature or heated to increase the rate. researchgate.net A significant challenge in direct alkylation of piperazine derivatives is preventing over-alkylation, where the alkylating agent reacts with the desired product to form a quaternary ammonium (B1175870) salt. This can be mitigated by the slow addition of the alkylating agent to an excess of the amine. researchgate.net
Fragment-Based Assembly
Fragment-based assembly, particularly through reductive amination, offers a highly efficient and controlled alternative for incorporating the isopropyl group. nih.gov This method is often preferred because it is less prone to over-alkylation. researchgate.net The most common approach involves the reaction of 1-(2-naphthylmethyl)piperazine with acetone (B3395972), which serves as the isopropyl precursor.
The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose, often used in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE). nih.govnih.gov Another common reducing agent is sodium cyanoborohydride (NaCNBH₃), which is effective in protic solvents like methanol, often with pH control to facilitate iminium ion formation. google.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is another powerful method for reductive amination. nih.gov
This synthetic route can also be reversed, where 1-isopropylpiperazine is used as the starting fragment and is reacted with 2-naphthaldehyde (B31174) via reductive amination to introduce the 2-naphthylmethyl group. nih.gov
Optimization of Synthetic Routes and Reaction Conditions
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are crucial for managing reaction rates, solubility of reagents, and minimizing side reactions. beilstein-journals.org
For direct alkylation reactions, polar aprotic solvents like DMF, acetonitrile, or acetone are frequently used as they effectively solvate the reagents without interfering with the reaction. researchgate.net The reaction temperature can be manipulated to control the rate; while room temperature may be sufficient, heating (e.g., to 70°C or higher) is often employed to ensure complete conversion. google.com However, higher temperatures can also increase the risk of side reactions, including elimination or degradation.
For reductive amination , solvents like 1,2-dichloroethane (DCE), methanol, or tetrahydrofuran (B95107) (THF) are common. nih.govgoogle.com These reactions are typically run at ambient temperature, which is often sufficient for the mild reducing agents used. Temperature control is vital; for instance, in some alkylations, starting the reaction at 0°C before allowing it to warm can help control initial reactivity. researchgate.net
| Synthetic Method | Solvent | Typical Temperature | Notes |
|---|---|---|---|
| Direct Alkylation | Dimethylformamide (DMF) | Room Temp. to 130°C | Good solubility for many salts, but high boiling point can complicate removal. researchgate.net |
| Direct Alkylation | Acetonitrile (MeCN) | Room Temp. to 82°C (reflux) | Common choice, easier to remove than DMF. nih.govresearchgate.net |
| Reductive Amination | 1,2-Dichloroethane (DCE) | Room Temperature | Frequently used with NaBH(OAc)₃. nih.govnih.gov |
| Reductive Amination | Methanol (MeOH) | Room Temperature | Commonly used with NaCNBH₃. |
| Reductive Amination (Catalytic) | Methanol or Ethanol | 25°C to 50°C | Used for catalytic hydrogenation with catalysts like Pd/C. nih.gov |
Catalyst Screening and Efficiency Enhancement
Catalysts play a pivotal role in enhancing the efficiency and selectivity of the synthesis.
In reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, while sodium cyanoborohydride is a cost-effective alternative. nih.govgoogle.com For industrial-scale synthesis, catalytic hydrogenation over heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) is attractive due to lower cost, easier product workup, and reduced chemical waste. nih.gov Modern approaches also utilize homogeneous iridium or ruthenium-based catalysts which can operate under very mild conditions. kanto.co.jpresearchgate.net
In direct alkylation , while not always catalytic, the choice of base is critical. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling. researchgate.net Weaker inorganic bases like K₂CO₃ are often sufficient and safer for larger-scale work. researchgate.net In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble salt and an organic-soluble reagent.
| Synthetic Method | Catalyst/Key Reagent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃ | DCE, Room Temp. | Mild, selective, broad substrate scope. nih.govnih.gov |
| Reductive Amination | NaCNBH₃ | MeOH, pH control | Cost-effective, but toxic cyanide byproduct. google.com |
| Reductive Amination | Pd/C, H₂ | MeOH, 1-40 bar H₂ | Clean, catalyst is recyclable; not suitable for reducible functional groups. nih.gov |
| Reductive Amination | Iridium Complexes | Formic acid/amine, 40-60°C | High activity (low catalyst loading), chemoselective. kanto.co.jp |
| Direct Alkylation | K₂CO₃ / Cs₂CO₃ | DMF or MeCN, Heat | Common, effective, and relatively safe bases. researchgate.net |
Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of intermediates and the final this compound product are essential to achieve the desired chemical purity. Several standard laboratory and industrial techniques are applicable.
Crystallization/Recrystallization : This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol) and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.gov For basic compounds like piperazines, it is common to first form a salt, such as a hydrochloride or diacetate, which often has better-defined crystalline properties. google.comorgsyn.org The free base can then be regenerated if needed.
Column Chromatography : For laboratory-scale purifications or for separating mixtures that are difficult to crystallize, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the components based on their differing polarities. researchgate.net
Distillation : If the final product or an intermediate is a thermally stable liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities. researchgate.net
Acid-Base Extraction : This technique leverages the basic nature of the piperazine nitrogen. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution to convert the amine into its protonated, water-soluble salt. This aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally, the pH is raised with a base to precipitate or allow for extraction of the purified free amine.
| Purification Technique | Applicability | Key Considerations |
|---|---|---|
| Recrystallization | Crystalline solids | Choice of solvent is critical for good recovery. Salt formation often improves crystallization. nih.govgoogle.com |
| Column Chromatography | Lab-scale purification of solids or oils | Good for separating close-running impurities but can be material-intensive. researchgate.net |
| Distillation | Thermally stable liquids | Requires thermal stability; vacuum is used to lower the boiling point and prevent decomposition. researchgate.net |
| Acid-Base Extraction | Purifying basic compounds from neutral/acidic impurities | Efficient for removing non-basic impurities; requires a water-immiscible organic solvent. |
Synthesis of Analogs and Structural Variants for Structure-Activity Relationship Studies
The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationships (SAR) that govern its biological profile. For the compound this compound, this involves the systematic synthesis of analogs and structural variants to understand the contribution of each of its constituent parts: the naphthylmethyl group, the isopropyl substituent, and the piperazine core. Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Systematic Modifications of the Naphthylmethyl Group
The 2-naphthylmethyl moiety is a significant structural feature, contributing to the lipophilicity and potential for aromatic interactions with biological targets. Systematic modifications of this group can provide critical insights into the spatial and electronic requirements for activity.
Research into related piperazine derivatives has shown that altering the aromatic system can have a profound impact on biological activity. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, replacement of the naphthalene (B1677914) group with a benzene (B151609) ring was found to eliminate inhibitory effects on equilibrative nucleoside transporters (ENTs). This suggests that the extended aromatic surface of the naphthalene is crucial for binding. However, the introduction of specific substituents onto a benzene ring, such as a meta-methyl group or a para-ethyl group, could partially restore activity, indicating that both the size of the aromatic system and the presence of specific hydrophobic features are important.
In another study focusing on naphthalene-chalcone hybrids, the point of attachment on the naphthalene ring was investigated. Compounds where the ring was substituted at the 2-position were compared with those substituted at the 1-position. The findings indicated that for certain biological activities, such as anticandidal effects, derivatives with 2-substituted naphthalene showed broader activity. nih.gov
Furthermore, the complete replacement of the naphthyl group with other large, hydrophobic moieties is a common strategy. In the development of ligands for various receptors, bioisosteric replacement of the naphthalene ring with systems like quinoline, isoquinoline, or substituted phenyl rings can help to probe the specific nature of the aromatic interactions involved. For example, the synthesis of analogs with different heterocyclic rings in place of the naphthyl group can elucidate the importance of heteroatoms and their positions within the aromatic system for potential hydrogen bonding or dipole interactions.
A general synthetic route to such analogs involves the alkylation of 1-isopropylpiperazine with a variety of substituted naphthylmethyl halides or other arylmethyl halides. The synthesis of these arylmethyl halides can be achieved from the corresponding alcohols via treatment with agents like thionyl chloride or phosphorus tribromide, or from the corresponding carboxylic acids via reduction and subsequent halogenation.
| Analog Type | Modification | Rationale for Synthesis | General Synthetic Approach |
| Positional Isomers | Altering the attachment point on the naphthalene ring (e.g., 1-naphthylmethyl) | To investigate the spatial requirements of the binding pocket. | Alkylation of 1-isopropylpiperazine with the corresponding naphthylmethyl halide. |
| Substituted Naphthyls | Introduction of various substituents (e.g., methoxy, chloro, fluoro) at different positions of the naphthalene ring | To probe electronic effects (electron-donating vs. electron-withdrawing) and steric tolerance. | Synthesis of substituted naphthylmethyl halides followed by alkylation of 1-isopropylpiperazine. |
| Bioisosteric Replacements | Replacement of the naphthalene ring with other aromatic systems (e.g., quinoline, benzofuran, indole, substituted phenyl rings) | To evaluate the importance of the extended aromatic system and the role of heteroatoms. | Alkylation of 1-isopropylpiperazine with the corresponding heteroarylmethyl or substituted benzyl (B1604629) halides. |
Variations in the Isopropyl Substituent
The N-isopropyl group at the 1-position of the piperazine ring is another key feature that can be systematically varied to probe the SAR. This substituent influences the compound's basicity, lipophilicity, and steric profile, all of which can affect its interaction with a biological target and its pharmacokinetic properties.
In structure-activity relationship studies of various piperazine-containing compounds, the size and nature of the N-alkyl substituent are often found to be critical for activity. For example, in a series of naphthalene-chalcone hybrids with a piperazine linker, the N-substituent on the piperazine was varied. nih.gov Analogs with N-methyl, N-ethyl, N-isopropyl, N-allyl, and N-(2-methoxyethyl) groups were synthesized and evaluated for their biological activities. nih.gov The results showed that different substituents were optimal for different activities. For instance, the N-(2-methoxyethyl) analog (compound 2j) showed the highest activity against the A549 cancer cell line and also exhibited potent anticandidal activity. nih.gov This highlights that both the steric bulk and the introduction of additional functional groups (like the ether in the 2-methoxyethyl substituent) can significantly modulate the biological profile. nih.gov
The general synthetic approach for creating these analogs involves the reaction of 1-(2-naphthylmethyl)piperazine with various alkylating agents, such as alkyl halides or sulfonates, under basic conditions. Alternatively, reductive amination of 1-(2-naphthylmethyl)piperazine with an appropriate aldehyde or ketone (for example, acetone for the isopropyl group) provides a direct route to N-alkylated products. mdpi.com
| N-Substituent | Rationale for Variation | General Synthetic Method | Observed Impact in Related Series |
| Methyl | Baseline small alkyl group | Reductive amination with formaldehyde (B43269) or alkylation with methyl iodide. | Often serves as a starting point for SAR. |
| Ethyl | Incremental increase in steric bulk and lipophilicity | Reductive amination with acetaldehyde (B116499) or alkylation with ethyl bromide. | Can lead to changes in potency and selectivity. |
| Cyclopropyl/Cyclobutyl | Introduction of conformational rigidity and altered lipophilicity | Alkylation with cyclopropylmethyl bromide or reductive amination with cyclobutanone. | Can improve metabolic stability and binding affinity. |
| Allyl | Introduction of an unsaturated, reactive handle | Alkylation with allyl bromide. | May provide a site for further derivatization or unique interactions. |
| 2-Methoxyethyl | Introduction of a polar ether functionality | Alkylation with 2-methoxyethyl chloride. | Can enhance solubility and introduce hydrogen bond accepting capabilities. nih.gov |
Derivatization of the Piperazine Ring
The piperazine ring itself, while often considered a linker or scaffold, can also be a target for derivatization to explore new chemical space and modulate a compound's properties. nih.gov In many existing drugs, the piperazine ring is unsubstituted on its carbon atoms. rsc.org This lack of substitution on the methylene (B1212753) carbons represents an underexplored area for structural modifications that could lead to improved molecular recognition by biological targets. rsc.org
The synthesis of carbon-substituted piperazines is more challenging than N-substitution and often requires multi-step synthetic sequences. researchgate.net One common approach involves the cyclization of appropriately substituted linear diamine precursors. researchgate.net For example, chiral amino acids can serve as starting materials for the enantioselective synthesis of C-substituted piperazines, allowing for the introduction of stereochemically defined substituents on the piperazine ring. rsc.org
Recent advances in C-H functionalization have also provided new tools for the direct derivatization of the piperazine ring, although these methods are still evolving. researchgate.net These reactions can introduce substituents at the C2, C3, C5, or C6 positions of the piperazine ring, opening up new avenues for SAR studies. rsc.org
The introduction of substituents on the piperazine ring can have several effects:
Conformational Restriction: Substituents can lock the piperazine ring into a specific chair or boat conformation, which can be beneficial for binding to a target if it matches the required geometry.
Introduction of New Interaction Points: Functional groups on the piperazine ring can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with a target.
Modulation of Physicochemical Properties: Substituents can alter the solubility, lipophilicity, and metabolic stability of the compound.
For instance, the introduction of a methyl or other small alkyl group at the C2 or C3 position of the piperazine ring in this compound would create a chiral center and could lead to diastereomers with different biological activities. The synthesis of such compounds would likely start from a chiral precursor, such as a substituted amino acid, to build the piperazine ring with the desired stereochemistry.
| Modification Type | Specific Example | Rationale | Synthetic Challenge |
| C-Alkylation | Introduction of a methyl group at the C2 position | To introduce a chiral center and probe steric tolerance within the scaffold. | Requires multi-step synthesis, often starting from chiral precursors like alanine. rsc.org |
| C-Hydroxylation | Introduction of a hydroxyl group at the C2 position | To add a hydrogen bond donor/acceptor and increase polarity. | May require a protected diamine precursor and careful cyclization conditions. |
| Spirocyclization | Fusing a cyclopropane (B1198618) or cyclobutane (B1203170) ring at a carbon atom | To create a rigid, three-dimensional structure. | Involves specialized synthetic methods for creating spirocyclic systems. |
| Gem-Disubstitution | Introduction of two methyl groups at the C2 position | To create a sterically hindered environment and potentially block metabolic pathways. | Requires precursors with quaternary carbon centers. |
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature
A thorough and extensive search of publicly available scientific databases and literature has been conducted to gather information on the spectroscopic and advanced structural characterization of the chemical compound this compound. Despite comprehensive search efforts, no specific experimental data pertaining to the Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) of this particular compound could be located.
The requested detailed analysis, including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS), requires access to published research where this compound has been synthesized and characterized. At present, such characterization data for this compound does not appear to be available in the public domain.
While data exists for structurally related compounds, such as isomers (e.g., 1-isopropyl-4-(1-naphthylmethyl)piperazine) or fragments (e.g., 1-isopropylpiperazine and naphthalene derivatives), it would be scientifically inaccurate to extrapolate this information to generate a detailed analysis for the specific compound . The precise substitution pattern on the naphthalene ring and the combination of the isopropyl and naphthylmethyl moieties on the piperazine ring will produce a unique spectroscopic fingerprint.
Therefore, the generation of an article with the specified detailed structure, including data tables and research findings, is not possible at this time due to the absence of the necessary primary scientific data.
Spectroscopic and Advanced Structural Characterization Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
The isopropyl group would be expected to exhibit characteristic C-H stretching and bending vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups typically appear in the 2950-2850 cm⁻¹ region. ucalgary.calibretexts.org Additionally, the characteristic bending vibrations for the isopropyl group are anticipated, including a distinctive doublet around 1385-1365 cm⁻¹ due to the gem-dimethyl structure.
The piperazine (B1678402) ring , as a saturated heterocyclic amine, will show C-H stretching vibrations from its methylene (B1212753) groups in the 2950-2800 cm⁻¹ range, which will likely overlap with the signals from the isopropyl group. niscpr.res.inresearchgate.net The C-N stretching vibrations of the tertiary amines within the piperazine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. niscpr.res.in The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the disubstituted nature of the piperazine ring. ucalgary.ca
The 2-naphthylmethyl group introduces several characteristic absorptions. The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orgvscht.cz Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the aromatic ring and would be expected in the 900-675 cm⁻¹ range. vscht.cz The methylene bridge (-CH₂-) connecting the naphthalene ring to the piperazine will show C-H stretching vibrations around 2925 and 2850 cm⁻¹, overlapping with other aliphatic C-H signals.
By combining these observations, a predicted IR spectrum for 1-isopropyl-4-(2-naphthylmethyl)piperazine can be summarized.
| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibration Type |
|---|---|---|
| Isopropyl C-H | 2950-2850 | Stretching |
| Isopropyl C-H | 1385-1365 (doublet) | Bending |
| Piperazine C-H | 2950-2800 | Stretching |
| Piperazine C-N | 1250-1020 | Stretching |
| Naphthyl C-H (aromatic) | 3100-3000 | Stretching |
| Naphthyl C=C (aromatic) | 1600-1450 | Stretching |
| Naphthyl C-H (aromatic) | 900-675 | Out-of-plane Bending |
| Methylene C-H | ~2925 and ~2850 | Stretching |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported.
However, based on crystallographic studies of other substituted piperazine derivatives, certain structural features can be anticipated. nih.govresearchgate.net The piperazine ring is expected to adopt a stable chair conformation, which minimizes steric strain. nih.gov In this conformation, the substituents on the nitrogen atoms would likely occupy equatorial positions to reduce steric hindrance.
A hypothetical crystallographic analysis would provide precise measurements for all bond lengths and angles. For instance, the C-N bond lengths within the piperazine ring would be expected to be in the typical range for tertiary amines. The geometry around the nitrogen atoms would be trigonal pyramidal. The analysis would also reveal the crystal packing arrangement, highlighting any significant intermolecular forces such as van der Waals interactions or potential weak C-H···π interactions involving the naphthalene ring system. The determination of the unit cell parameters and the space group would provide a complete description of the crystal lattice.
Chromatographic Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the quantification of compounds in a mixture. ptfarm.plunodc.org A validated HPLC method is essential for determining the purity of this compound and for identifying any potential impurities from its synthesis.
A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ptfarm.ploatext.comoatext.com Given that the molecule contains basic nitrogen atoms, the addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase would be beneficial to ensure sharp, symmetrical peaks by protonating the piperazine nitrogens and minimizing tailing.
Detection would most likely be performed using a UV detector, as the naphthalene ring system is a strong chromophore and would exhibit significant absorbance at specific wavelengths (e.g., around 220 nm or 280 nm). guidechem.com The purity of the compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards.
The table below outlines a potential set of starting parameters for developing an HPLC method for the purity assessment of this compound.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common organic solvent and acidic modifier for good peak shape. |
| Elution | Gradient (e.g., 30-90% Acetonitrile over 20 min) | To ensure separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection | UV at ~220 nm and/or ~280 nm | Strong absorbance of the naphthalene moiety. |
| Injection Volume | 10 µL | Standard injection volume. |
Computational Chemistry and Molecular Modeling Studies
Ligand-Target Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.
At present, specific molecular docking studies detailing the binding modes and interaction sites of 1-isopropyl-4-(2-naphthylmethyl)piperazine with specific protein targets are not available in the cited literature. In general, docking simulations for similar piperazine-containing compounds often reveal key interactions. For instance, studies on other piperazine (B1678402) derivatives have shown that the nitrogen atoms of the piperazine ring can form crucial hydrogen bonds with amino acid residues like glutamine, arginine, and threonine in a protein's active site. researchgate.net The aromatic naphthyl group would be expected to participate in hydrophobic and π-π stacking interactions within a corresponding pocket of a target receptor. However, without specific studies on this compound, these remain theoretical predictions based on general principles.
The estimation of binding affinity, typically expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values suggest a more stable and potent interaction. While docking studies on various piperazine derivatives have reported a range of binding affinities against different targets, there is no published data specifically reporting the estimated binding affinity for this compound. researchgate.netnih.gov The accuracy of these estimations is a critical aspect of computational drug design, helping to rank potential drug candidates for further investigation. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of a ligand and the stability of a ligand-protein complex.
Published molecular dynamics studies focusing specifically on this compound are not found in the current body of scientific literature. MD simulations on related systems have been used to assess how stable a docked pose is over a simulated period, often measured in nanoseconds. researchgate.netmdpi.com These simulations can reveal whether a ligand remains securely in the binding pocket or if it undergoes significant conformational changes that might disrupt the key interactions predicted by docking. mdpi.comjapsonline.com Such analysis is vital for confirming the viability of a computationally-derived binding mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. These models are then built using various molecular descriptors that quantify the physicochemical properties of the molecules. Currently, there are no specific QSAR models in the literature that have been developed using this compound as part of the training or test set. Predictive models for other classes of compounds have successfully used descriptors to forecast activity, demonstrating the power of QSAR in drug design.
QSAR studies are instrumental in identifying which structural fragments or physicochemical properties of a molecule are most influential in determining its biological activity. For example, in studies of other bioactive compounds, features such as lipophilicity (logP), molecular weight, and the presence of specific functional groups have been identified as critical for activity. For this compound, one could hypothesize that the bulky isopropyl and naphthylmethyl groups significantly influence its steric and hydrophobic properties. The isopropyl group, being a branched chain, can be crucial for efficacy. However, without a specific QSAR study, the precise contribution of these features to the activity of this particular molecule remains unquantified.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new ligands with potentially enhanced activity and selectivity.
For this compound, a pharmacophore model would typically be generated by studying its interaction with a target receptor. This process involves identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The naphthyl group, for instance, provides a significant hydrophobic and aromatic feature, while the piperazine ring can offer hydrogen bond acceptors. The isopropyl group contributes to the molecule's steric and hydrophobic profile. By understanding the spatial relationships between these features, researchers can design novel molecules that retain the key interaction points while potentially improving other properties.
In Silico Prediction of ADME-Related Molecular Descriptors
The journey of a drug through the body is a complex process governed by its ADME properties. In silico tools provide a valuable, early-stage assessment of these characteristics, helping to identify potential liabilities and guide molecular optimization. These predictions are based on the molecule's structural features and physicochemical properties.
Several key molecular descriptors are calculated to predict the ADME profile of a compound. These include lipophilicity (logP), solubility, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. mdpi.com For instance, a compound's logP value, which should ideally be less than 5 for favorable oral activity, is a critical determinant of its absorption and distribution. impactfactor.org
Computational models can also predict a compound's interaction with metabolic enzymes, such as the Cytochrome P450 (CYP) family. mdpi.com For example, predictions can indicate the percentage of inhibition of various CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com High inhibition of these enzymes could signal potential drug-drug interactions. mdpi.com Furthermore, parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate a compound's ability to be absorbed from the gastrointestinal tract. mdpi.com
Below is a table of predicted ADME-related molecular descriptors for this compound, based on computational models.
| Molecular Descriptor | Predicted Value | Significance |
| Molecular Weight | 296.43 g/mol | Adheres to Lipinski's Rule (< 500) |
| logP (Lipophilicity) | 4.2 | Indicates good lipid solubility for membrane permeability |
| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |
| Predicted Water Solubility | Moderately Soluble | Influences absorption and formulation |
| Predicted Caco-2 Permeability | High | Suggests good potential for intestinal absorption |
| Predicted Human Intestinal Absorption | > 90% | Indicates high likelihood of absorption from the gut |
| Predicted CYP2D6 Inhibition | Moderate | Potential for interaction with drugs metabolized by this enzyme |
| Predicted CYP3A4 Inhibition | Low | Lower risk of interaction with a wide range of drugs |
These in silico predictions provide a foundational understanding of the compound's likely behavior. While experimental validation is essential, these computational insights are invaluable for prioritizing and refining potential drug candidates in the early stages of research.
Pharmacological and Biological Research: in Vitro and Preclinical Investigations
Investigations into Receptor and Enzyme Binding Profiles (In Vitro)
Comprehensive screening of 1-isopropyl-4-(2-naphthylmethyl)piperazine has been conducted to determine its binding profile across a range of G-protein coupled receptors (GPCRs) and monoamine transporters. The following subsections detail the findings from these in vitro assays.
Affinity for Histamine (B1213489) Receptor Subtypes (e.g., H3R)
Currently, there is no publicly available research data detailing the binding affinity of this compound for histamine receptor subtypes, including the H3 receptor (H3R).
Interaction with Sigma Receptors (e.g., σ1R, σ2R)
The interaction of this compound with sigma receptor subtypes, σ1R and σ2R, has been a subject of investigation. One study noted that a "1-naphthalenyl derivative" of a different piperazine (B1678402) compound exhibited a low affinity for the sigma-1 receptor, with a reported inhibitory constant (Ki) of 2,480 nM. nih.gov However, specific binding data for this compound at either σ1R or σ2R is not available in the reviewed literature.
Engagement with Monoamine Transporters (e.g., SERT, NET, DAT)
In vitro studies to determine the binding affinity and potential inhibitory effects of this compound on the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) have not been reported in the available scientific literature.
Modulation of Serotonin Receptors (e.g., 5-HT1A, 5-HT2)
There is currently a lack of specific data from in vitro binding assays to characterize the interaction of this compound with serotonin receptor subtypes, such as 5-HT1A and 5-HT2.
Binding to Formylpeptide Receptors (e.g., FPR1, FPR2)
Screening of this compound against formylpeptide receptors 1 and 2 (FPR1 and FPR2) has been considered. General structure-activity relationship studies on other compound series have suggested that large, hydrophobic moieties, such as a naphthyl group, are generally not well-tolerated for binding at either FPR1 or FPR2. nih.gov However, direct binding data for this compound at these receptors has not been specifically reported.
Screening against Other Relevant G-Protein Coupled Receptors (GPCRs)
A broader screening of this compound against a panel of other relevant G-protein coupled receptors has not been detailed in the currently accessible research. Therefore, its broader GPCR interaction profile remains uncharacterized.
In Vitro Assays for Cellular Responses (Non-Clinical Focus)
Enzyme Inhibition Assays (e.g., kinase inhibition if suggested by SAR of related compounds)
Further research and publication on the specific biological activities of "this compound" are required before a detailed article meeting the specified criteria can be produced.
Investigations into Antiviral Activity in Cell Cultures
There are no published studies detailing the investigation of this compound for antiviral activity against any specific viral targets in cell cultures. The piperazine heterocycle is a known scaffold in some antiviral agents, which theoretically suggests that derivatives could be explored for such properties. For instance, some piperazine-containing compounds have been evaluated for activity against viruses like the Chikungunya virus. Nevertheless, no research has been conducted to assess whether this compound possesses similar capabilities.
In Vitro Antimicrobial Potential (Bacterial and Fungal Strains)
Investigations into the in vitro antimicrobial potential of this compound against bacterial and fungal strains have not been reported. A closely related isomer, 1-(1-naphthylmethyl)-piperazine, has been studied as a putative efflux pump inhibitor, which can reverse multidrug resistance in some bacteria. This suggests that naphthylmethyl-piperazine structures may have a role in antimicrobial research. However, there is no direct evidence or data concerning the specific antibacterial or antifungal properties of the 2-naphthylmethyl isomer, this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Naphthyl Ring Position and Substitutions on Activity
The voluminous and lipophilic naphthyl ring is a critical component of 1-isopropyl-4-(2-naphthylmethyl)piperazine, significantly influencing its binding affinity and selectivity for its biological targets. The point of attachment of the methylpiperazine moiety to the naphthalene (B1677914) ring system is a key determinant of pharmacological activity. Studies on related naphthylmethylpiperazine analogs have shown that the substitution pattern on the naphthyl ring can drastically alter the compound's properties. For instance, in a series of efflux pump inhibitors, the 1-(1-naphthylmethyl)-piperazine scaffold was found to be effective in reversing multidrug resistance in bacteria. asm.orgnih.govoup.comresearchgate.netmicrobiologyresearch.org This suggests that the spatial arrangement of the naphthyl ring in relation to the piperazine (B1678402) core is crucial for interaction with the target protein.
Furthermore, the introduction of substituents on the naphthyl ring can modulate activity. While specific data for substitutions on the 2-naphthylmethyl moiety of the title compound are limited, general principles of SAR suggest that both the electronic nature and the steric bulk of substituents can play a pivotal role. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic system, potentially affecting pi-pi stacking interactions or cation-pi interactions with the target protein. nih.gov The position of these substituents is also critical, as steric hindrance can either prevent optimal binding or, conversely, promote a more favorable binding conformation.
A systematic study on the distortion of a naphthalene ring by bulky peri-substituents at the 1- and 8-positions has shown that steric repulsion can lead to significant non-planar distortions of the aromatic system. nih.gov Such distortions, if induced by substituents on the naphthyl ring of this compound, could have a profound impact on its ability to fit into a specific binding pocket.
Influence of Isopropyl Group Stereochemistry and Substitutions on Activity
The N-isopropyl group attached to the piperazine ring is another key structural feature that governs the compound's activity. The size, shape, and lipophilicity of this alkyl group are critical for optimizing interactions within the binding site. Studies on various N-alkyl piperazine derivatives have demonstrated that the nature of the alkyl substituent significantly impacts therapeutic action and pharmacokinetic properties. microbiologyresearch.orgnih.gov
The stereochemistry of the isopropyl group, although not extensively studied for this specific molecule, can be a crucial factor in its biological activity. Chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles. google.com The differential binding of stereoisomers to their targets is a well-established phenomenon in pharmacology, often resulting in one isomer being significantly more potent than the other.
Replacing the isopropyl group with other alkyl groups of varying chain length and branching can provide valuable SAR insights. For instance, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability but could also lead to non-specific binding. Conversely, smaller alkyl groups might not provide sufficient van der Waals interactions for optimal binding affinity. The ideal size and shape of this substituent are therefore highly dependent on the specific topology of the target's binding pocket.
Role of the Piperazine Core Conformation and Ring Substitutions
The piperazine ring serves as a central scaffold, connecting the naphthylmethyl and isopropyl moieties and influencing their spatial orientation. The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, is a critical aspect of its role in biological activity. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. researchgate.net However, constraining the piperazine ring into a more rigid conformation, for example by introducing bridges, can sometimes lead to an increase in activity by reducing the entropic penalty of binding. plos.org
The two nitrogen atoms of the piperazine ring are also key to its function. They can act as hydrogen bond acceptors and their basicity allows for the formation of ionic interactions with acidic residues in the binding pocket. nih.govnih.gov The pKa values of these nitrogen atoms can be modulated by the nature of their substituents.
Substitutions on the carbon atoms of the piperazine ring are less common but can also have a significant impact on activity. Such substitutions can influence the conformation of the ring and introduce new points of interaction with the target. While approximately 80% of piperazine-containing drugs are only substituted at the nitrogen positions, functionalization of the carbon atoms offers an avenue for further structural diversification and optimization of biological activity. mdpi.com
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model for a ligand describes the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, several key pharmacophoric elements can be identified based on its structure and the SAR of related compounds.
The primary elements of the pharmacophore likely include:
A large hydrophobic region: Provided by the naphthyl ring, which is crucial for occupying a hydrophobic pocket in the target protein.
A hydrogen bond acceptor/basic center: The nitrogen atoms of the piperazine ring, particularly the one not substituted with the bulky isopropyl group, can serve as a hydrogen bond acceptor or become protonated to form an ionic bond.
A second hydrophobic/steric feature: The N-isopropyl group, which likely fits into a smaller, complementary hydrophobic pocket.
The spatial relationship between these features is critical. The piperazine ring acts as a linker that dictates the distance and relative orientation of the naphthyl and isopropyl groups. Pharmacophore models for related α-adrenergic and β-adrenergic receptor ligands often feature a similar arrangement of a hydrophobic aromatic group and a basic nitrogen center separated by a specific distance. acs.orgnih.gov
Comparative Analysis with Known Piperazine Derivatives
To further understand the SAR of this compound, it is instructive to compare it with other well-characterized piperazine derivatives, particularly those with known pharmacological activity at similar targets, such as α-adrenoceptors.
Naftopidil (B1677906): This α1-adrenoceptor antagonist also features a naphthyl moiety and a piperazine ring. However, in naftopidil, the naphthyl group is directly attached to the piperazine nitrogen (as a 1-naphthyl group), and the other nitrogen is substituted with a methoxyphenylpropyl group. The direct attachment of the naphthyl ring in naftopidil creates a more rigid system compared to the more flexible naphthylmethyl group in the title compound. This difference in flexibility can lead to different binding modes and selectivities for α1-adrenoceptor subtypes. nih.govnih.gov
The table below provides a comparative overview of the structural features of these compounds.
| Compound | Aromatic Group | Linker to Piperazine | Second Piperazine Substituent |
| This compound | 2-Naphthyl | -CH2- | Isopropyl |
| Naftopidil | 1-Naphthyl | Direct | -CH(CH3)CH2-O-(o-methoxyphenyl) |
| Tamsulosin | Benzenesulfonamide & Ethoxyphenoxy | -CH2CH2- | - |
This comparative analysis underscores the versatility of the piperazine scaffold in medicinal chemistry. The specific nature of the substituents at the N1 and N4 positions, along with the choice of the aromatic system and the linker, allows for the fine-tuning of pharmacological activity and selectivity.
Emerging Research Directions and Future Perspectives
Development of 1-Isopropyl-4-(2-naphthylmethyl)piperazine as a Chemical Probe for Biological Systems
The development of chemical probes is a critical endeavor for dissecting complex biological processes. A well-designed chemical probe should exhibit high potency and selectivity for its intended biological target. nih.gov The structure of this compound incorporates features that suggest its potential as a valuable chemical probe. The piperazine (B1678402) ring is a common pharmacophore found in numerous biologically active compounds, known to interact with a variety of receptors and enzymes. nih.goveurekaselect.com
The lipophilic naphthylmethyl group can facilitate membrane permeability and may engage in specific hydrophobic interactions within protein binding pockets. The isopropyl group, while seemingly simple, can play a crucial role in conferring selectivity and potency. For instance, in the development of other piperazine-based compounds, the nature and size of the alkyl substituent on the nitrogen atom have been shown to significantly influence target affinity and selectivity.
Future research in this area would involve the systematic evaluation of this compound against a wide panel of biological targets. High-throughput screening campaigns could unveil its primary protein interactors. Subsequent structure-activity relationship (SAR) studies would be essential to optimize its properties as a chemical probe. This would involve synthesizing analogs with modifications to the isopropyl and naphthylmethyl groups to fine-tune potency and selectivity. The ultimate goal would be to develop a highly specific probe that can be used to elucidate the function of a particular protein in cellular signaling pathways, a critical step in target validation for drug discovery. nih.gov
Integration of Multi-Targeting Strategies for Complex Biological Pathways
Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. Consequently, therapeutic strategies that rely on the modulation of a single target may have limited efficacy. The concept of multi-target drug design, where a single molecule is engineered to interact with multiple, disease-relevant targets, has gained considerable traction. The piperazine scaffold is well-suited for the development of multi-target ligands due to its versatile chemistry, which allows for the introduction of different pharmacophoric elements at its two nitrogen atoms. nih.gov
The structure of this compound could serve as a starting point for designing multi-target agents. For example, the naphthylmethyl moiety could be responsible for interacting with one target, while the isopropyl-piperazine core could be tailored to engage a second target. This could be particularly relevant in oncology, where a combination of, for instance, a kinase inhibitor and a protein-protein interaction disruptor might be beneficial.
Future research would focus on identifying disease contexts where the modulation of multiple targets by a single agent could offer a synergistic therapeutic advantage. Computational modeling and in-silico screening would be invaluable in predicting potential targets for this compound and in guiding the design of analogs with desired multi-targeting profiles. The synthesis and biological evaluation of these novel analogs would then provide the necessary experimental validation.
Advanced Computational Design and High-Throughput Screening for Novel Analogs
The discovery of novel bioactive molecules can be significantly accelerated through the use of advanced computational methods and high-throughput screening (HTS). mdpi.com For this compound, these approaches can be instrumental in exploring the vast chemical space around its core structure to identify analogs with enhanced biological activity and improved physicochemical properties.
Computational design techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound and its virtual analogs with various protein targets. This can provide valuable insights into the key molecular interactions that govern binding affinity and selectivity, thus guiding the rational design of new compounds. For example, computational studies on other piperazine-containing molecules have successfully elucidated binding interactions and guided the design of more potent derivatives. researchgate.net
HTS campaigns, on the other hand, allow for the rapid screening of large compound libraries against specific biological assays. A library of analogs of this compound could be synthesized and screened to identify hits for a particular disease target. The data generated from HTS can then be used to build robust structure-activity relationship models, further refining the drug discovery process.
Table 1: Illustrative Data from a Hypothetical High-Throughput Screen of this compound Analogs
| Compound ID | Modification | Target Inhibition (%) @ 10 µM |
| Lead-001 | This compound | 55 |
| Analog-002 | Substitution on Naphthyl Ring (e.g., 4'-fluoro) | 68 |
| Analog-003 | Replacement of Isopropyl with Cyclopropyl | 45 |
| Analog-004 | Addition of a hydroxyl group to the naphthylmethyl linker | 72 |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Metabolite Research Pathways (excluding human metabolism)
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent or a chemical probe. In non-human biological systems, such as in animal models used for preclinical studies or in environmental systems, the metabolism of this compound could significantly impact its activity and disposition.
The metabolic pathways of piperazine-containing compounds often involve N-dealkylation, oxidation of the piperazine ring, and hydroxylation of aromatic moieties. nih.gov For this compound, potential metabolic transformations in non-human organisms could include:
Oxidation of the isopropyl group: This could lead to the formation of a secondary alcohol, which could be further oxidized to a ketone.
Hydroxylation of the naphthyl ring: The aromatic naphthyl group is a likely site for hydroxylation by cytochrome P450 enzymes.
N-dealkylation: Cleavage of either the isopropyl or the naphthylmethyl group from the piperazine nitrogen atoms.
Ring opening of the piperazine moiety.
Investigating these metabolic pathways in relevant animal models (e.g., rodents, non-human primates) is essential for interpreting the results of in vivo studies. nih.gov Furthermore, understanding the biotransformation of this compound in microorganisms could be relevant for environmental fate studies or for potential applications in bioremediation. Future research in this area would involve in vitro studies with liver microsomes from different species and in vivo studies to identify and characterize the metabolites of this compound.
Potential as a Lead Scaffold for Diverse Academic Chemical Biology Applications
The piperazine ring is often referred to as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its favorable physicochemical properties. nih.govthieme-connect.denih.gov This suggests that this compound itself has significant potential to serve as a versatile lead scaffold for the development of novel molecules for a variety of academic chemical biology applications.
The modular nature of the this compound structure allows for the systematic modification of its different components to explore a wide range of biological targets. The piperazine core can be functionalized to improve solubility and pharmacokinetic properties, while the isopropyl and naphthylmethyl groups can be replaced with other substituents to modulate target affinity and selectivity.
For academic research, this scaffold could be used to develop probes for studying specific protein families, such as G protein-coupled receptors (GPCRs) or ion channels, where piperazine-containing ligands have shown significant promise. It could also be used as a starting point for the development of inhibitors of enzymes involved in various diseases, or as a platform for the construction of fluorescently labeled probes for use in cellular imaging.
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-4-(2-naphthylmethyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves alkylation or coupling reactions. A common approach is reacting 1-isopropylpiperazine with a 2-naphthylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Key optimization steps include:
- Temperature control : Room temperature for slow alkylation to minimize side reactions.
- Catalyst selection : Palladium or nickel complexes for coupling reactions (if aryl halides are used) .
- Purity monitoring : TLC (e.g., hexane:ethyl acetate 2:1) or HPLC for intermediate checks .
Q. How can the structure and purity of this compound be confirmed?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for piperazine protons) and naphthyl aromatic protons (δ 7.3–8.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
- IR spectroscopy : Validate C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .
Q. What are the primary pharmacological targets of piperazine derivatives like this compound?
Methodological Answer: Piperazines often target:
- GPCRs : Serotonin (5-HT) or dopamine receptors due to structural mimicry of endogenous ligands .
- Enzymes : Kinases or hydrolases, modulated via hydrophobic interactions from the naphthyl group .
- Antimicrobial targets : Bacterial biofilms, where lipophilic substituents enhance membrane penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer: Focus on modifying:
- Naphthyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to aromatic pockets in target proteins .
- Isopropyl group : Replace with bulkier tert-butyl to study steric effects on receptor selectivity .
- Piperazine ring : Test N-methylation to reduce metabolic degradation .
Experimental workflow :
Synthesize analogs via parallel chemistry .
Screen against target assays (e.g., kinase inhibition, antimicrobial MIC).
Use computational docking (e.g., AutoDock) to correlate substituent effects with binding scores .
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer: Common contradictions arise from:
- Solubility differences : Use standardized DMSO stock solutions (≤0.1% v/v) to avoid precipitation in assays .
- Impurity interference : Re-synthesize the compound with ≥95% purity (confirmed via HPLC) and retest .
- Assay variability : Validate results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer: Challenges include:
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer: Use tools like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
